2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione
Description
2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione is an organic compound with a molecular formula of C14H13NO2. This compound is a derivative of indane-1,3-dione, which is known for its versatility in various chemical applications. The structure of this compound includes an indene-1,3-dione core with a prop-2-enylamino group attached to the ethylidene position, making it a unique and interesting molecule for research and industrial applications.
Properties
IUPAC Name |
2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-3-8-15-9(2)12-13(16)10-6-4-5-7-11(10)14(12)17/h3-7,15H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFXOJHQAXGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione typically involves the condensation of indane-1,3-dione with a suitable amine, such as prop-2-enylamine, under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or methanol, and the temperature is usually maintained between 50°C to 80°C to facilitate the condensation reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: The parent compound, known for its versatility and wide range of applications.
Indanone: A closely related compound with similar structural features and applications.
2-[1-(prop-2-enylamino)ethylidene]indan-1-one: A similar compound with a slightly different structure.
Uniqueness
2-[1-(prop-2-enylamino)ethylidene]indene-1,3-dione is unique due to the presence of the prop-2-enylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
